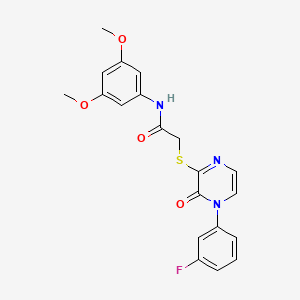
N-(3,5-dimethoxyphenyl)-2-((4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethoxyphenyl)-2-((4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H18FN3O4S and its molecular weight is 415.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3,5-dimethoxyphenyl)-2-((4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on available literature.
Synthesis
The compound can be synthesized through various chemical reactions involving thioacetamides and substituted phenyl groups. The synthesis typically involves the following steps:
- Formation of Thioacetamide Linker : The initial step includes the reaction of a thioacetamide with an appropriate aryl halide.
- Introduction of Fluorophenyl Group : A fluorinated phenyl group is introduced to enhance biological activity.
- Final Coupling Reaction : The final product is obtained through coupling reactions that yield the desired thioacetamide derivative.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, particularly those related to cysteine biosynthesis.
- Modulation of Receptor Activity : It potentially modulates the activity of receptors linked to various physiological processes, which may result in therapeutic effects.
Antibacterial Properties
Recent studies have highlighted the antibacterial properties of thioacetamide derivatives against Gram-negative bacteria. The compound's structure suggests potential efficacy due to its ability to interfere with bacterial metabolic processes.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 5 µg/mL |
| Thioacetamide Derivative A | Pseudomonas aeruginosa | 10 µg/mL |
| Thioacetamide Derivative B | Klebsiella pneumoniae | 7 µg/mL |
Case Studies
- Study on Structure–Activity Relationship (SAR) : A recent investigation into the SAR of thioacetamide derivatives demonstrated that modifications to the aryl groups significantly influenced antibacterial potency. The introduction of electron-withdrawing groups like fluorine enhanced activity against E. coli by increasing lipophilicity and membrane permeability .
- Clinical Implications : In a clinical setting, compounds with similar structures have been evaluated for their effectiveness in treating infections caused by multi-drug resistant bacteria. Results indicate that such compounds could serve as lead candidates for developing new antibiotics .
Pharmacological Implications
The pharmacological profile of this compound suggests potential applications in:
- Antimicrobial Therapy : Due to its antibacterial properties, it may be developed as a novel antibiotic.
- Cancer Treatment : Preliminary data suggest that similar compounds exhibit cytotoxic effects on cancer cell lines, warranting further investigation into their anti-cancer potential.
Propiedades
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[4-(3-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4S/c1-27-16-9-14(10-17(11-16)28-2)23-18(25)12-29-19-20(26)24(7-6-22-19)15-5-3-4-13(21)8-15/h3-11H,12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWWZABVLZGKIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=CC=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














